2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride
Description
Historical Development of 1,2,4-Oxadiazole Chemistry
The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole heterocycle. Initially classified as azoxime or furo[ab1]diazole, this five-membered heterocyclic ring system remained relatively unexplored for nearly eight decades following its discovery. The heterocycle finally attracted significant scientific attention in the early 1960s when researchers observed its photochemical rearrangement to other heterocyclic systems.
The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of systematic investigations into their therapeutic potential. A significant milestone occurred twenty years later with the description and commercial introduction of Oxolamine, the first drug containing a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant. This breakthrough demonstrated the practical pharmaceutical applications of the oxadiazole scaffold and catalyzed further research into the biological properties of these compounds.
The period spanning the last forty years has witnessed extensive exploration of 1,2,4-oxadiazole heterocycles, resulting in the discovery of numerous compounds exhibiting diverse biological activities. These activities encompass anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The compounds have also demonstrated inhibitory potency against various enzymes and receptors, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, cyclooxygenases, and butyrylcholinesterase.
Significance of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine Hydrochloride in Heterocyclic Chemistry
This compound represents a sophisticated example of modern heterocyclic chemistry, incorporating multiple functional groups that contribute to its unique chemical profile. The compound features a molecular formula of C6H12ClN3O2 with a molecular weight of 193.634 grams per mole, placing it within the optimal range for drug-like properties according to pharmaceutical guidelines. The presence of both methoxymethyl and ethanamine substituents on the oxadiazole core creates a compound with distinct physicochemical characteristics that differentiate it from simpler oxadiazole derivatives.
The structural complexity of this compound arises from its multiple sites of potential chemical modification and interaction. The methoxymethyl group at the 3-position of the oxadiazole ring provides a site for hydrogen bonding and hydrophobic interactions, while the ethanamine chain at the 5-position offers basic nitrogen functionality that can participate in ionic interactions when protonated. The hydrochloride salt formation enhances the compound's solubility characteristics and stability under physiological conditions, making it more amenable to biological studies and potential pharmaceutical applications.
Research into related compounds within this structural class has revealed significant biological activities, particularly in antimicrobial applications. Studies have demonstrated that modifications to the oxadiazole scaffold, particularly through the introduction of amine functionalities, can result in compounds with potent activity against Gram-positive pathogens. The quaternary ammonium functionality in similar compounds has been shown to result in complete impermeability in cellular monolayers while retaining antimicrobial activity, suggesting potential applications as colon-targeted therapeutic agents.
Position in the Family of Oxadiazole Derivatives
Within the broader family of oxadiazole derivatives, this compound occupies a unique position due to its specific substitution pattern and functional group arrangement. The 1,2,4-oxadiazole isomer represents one of four possible oxadiazole arrangements, distinguished from 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole variants. Among these isomers, 1,3,4-oxadiazoles have historically received the greatest attention, while 1,2,4-oxadiazoles have emerged as particularly valuable due to their bioisosteric properties with ester and amide moieties.
The compound's relationship to other members of the oxadiazole family can be illustrated through comparative analysis of structural features and properties. Related compounds include 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine, which shares the ethanamine substituent but features a simpler methyl group instead of the methoxymethyl moiety. The molecular weight progression from the methyl derivative (127.14 grams per mole) to the methoxymethyl variant demonstrates the systematic structural elaboration possible within this chemical series.
Comparative data for structurally related oxadiazole derivatives reveals the diversity possible within this chemical class:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | C5H9N3O | 127.14 | Simple methyl substituent |
| 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine | C6H11N3O2 | 157.17 | Methoxymethyl functionality |
| 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine | C10H11N3O | 189.21 | Aromatic phenyl group |
The position of this compound within synthetic accessibility frameworks demonstrates the compound's value as a building block for further chemical elaboration. The presence of reactive functional groups, including the primary amine and ether linkage, provides multiple sites for chemical modification through standard organic transformations. Modern synthetic approaches have enabled room temperature synthesis of such oxadiazole derivatives, improving their accessibility for research applications.
Objectives and Scope of Current Review
The primary objective of this review is to provide a comprehensive examination of this compound within the context of contemporary heterocyclic chemistry research. This analysis encompasses the compound's structural characteristics, synthetic accessibility, and position within the broader landscape of oxadiazole derivatives. The scope includes detailed examination of the chemical properties that distinguish this compound from related structures, as well as its potential contributions to ongoing research in heterocyclic chemistry.
A secondary objective involves contextualizing the compound within the historical development of 1,2,4-oxadiazole chemistry, demonstrating how modern synthetic approaches have enabled access to increasingly complex derivatives. The review aims to illustrate the evolution from simple oxadiazole structures to sophisticated compounds incorporating multiple functional groups and enhanced biological activity profiles. This historical perspective provides essential background for understanding the significance of current research directions and future development possibilities.
The scope of this review specifically excludes detailed pharmacological data, dosage considerations, and safety profiles, focusing instead on the fundamental chemical characteristics and synthetic aspects of the compound. The analysis emphasizes the structural features that contribute to the compound's unique position within the oxadiazole family, including comparative data with related derivatives and discussion of synthetic methodologies employed in its preparation. Through this focused approach, the review aims to provide researchers with essential chemical information necessary for further investigation and development of this promising heterocyclic compound.
Properties
IUPAC Name |
2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-10-4-5-8-6(2-3-7)11-9-5;/h2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYAJZZSSYHXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700650 | |
| Record name | 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-69-1, 2103402-79-3 | |
| Record name | 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride, also known by its CAS number 2103402-79-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C₆H₁₂ClN₃O₂
- Molar Mass : 193.63 g/mol
- CAS Number : 2103402-79-3
The biological activity of this compound is primarily attributed to its structural features, particularly the oxadiazole ring, which is known for its diverse pharmacological properties. Oxadiazoles have been associated with various mechanisms including:
- Antimicrobial Activity : The oxadiazole moiety can interact with microbial enzymes, inhibiting their function.
- Anticancer Properties : Compounds containing oxadiazole rings have shown potential in inhibiting tumor growth through various pathways including apoptosis induction.
Biological Activities Reported
Several studies have highlighted the biological activities of compounds related to this compound:
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example:
- Study Findings : A series of oxadiazole derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL depending on the structure and substituents present on the ring .
Anticancer Activity
Oxadiazole derivatives have also been explored for their anticancer potential:
- Case Study : In vitro studies demonstrated that certain oxadiazole derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations as low as 5 µM .
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | |
| Antimicrobial | Escherichia coli | 100 | |
| Anticancer | MCF-7 | 5 | |
| Anticancer | HeLa | 5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Oxadiazole Ring : Varying the substituents can enhance or diminish activity.
- Alkyl Chain Length : The length of the ethyl group attached to the oxadiazole affects solubility and bioavailability.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that compounds containing oxadiazole moieties can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Vancomycin .
Antiviral Properties
The structure of oxadiazoles is known to be conducive to antiviral activity. Studies have demonstrated that derivatives of this compound can inhibit viral replication in cell cultures, particularly against strains such as HIV-1. The incorporation of oxadiazole rings enhances the pharmacological profile of antiviral agents by improving their bioavailability and potency .
Anticancer Potential
Recent investigations into the anticancer properties of oxadiazole derivatives have revealed promising results. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa and CEM cells. The findings suggest that modifications to the oxadiazole structure can lead to increased antiproliferative activity, making it a candidate for further development in cancer therapeutics .
Synthetic Methodologies
The synthesis of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride typically involves several key steps:
- Formation of the Oxadiazole Ring : The initial step involves the condensation of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring.
- Alkylation : The methoxymethyl group is introduced through alkylation reactions.
- Hydrochloride Salt Formation : Finally, the product is converted into its hydrochloride salt to enhance solubility and stability.
These synthetic routes are essential for producing compounds with high purity and yield suitable for biological testing .
Case Studies
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
This method involves reacting a methoxymethyl-substituted amidoxime with a β-keto ester or nitrile. For example, methoxymethylamidoxime (prepared from methoxyacetonitrile and hydroxylamine) reacts with ethyl cyanoacetate under basic conditions to form the oxadiazole ring. The reaction typically proceeds in ethanol or tetrahydrofuran at 60–80°C for 6–12 hours, yielding the 3-(methoxymethyl)-1,2,4-oxadiazole intermediate.
Key reaction parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 70°C |
| Catalyst | Triethylamine |
| Reaction Time | 8 hours |
Oxidative Cyclization of Thioamides
An alternative route employs thioamides derived from methoxymethylacetic acid. Treatment with hydroxylamine-O-sulfonic acid in aqueous ammonia induces cyclization, forming the oxadiazole ring with high regioselectivity. This method avoids the use of nitriles but requires stringent control of pH (8.5–9.0) to prevent side reactions.
Functionalization of the Oxadiazole Ring
Introduction of the Ethylamine Side Chain
The ethylamine moiety is introduced via nucleophilic substitution or reductive amination:
Alkylation of 5-Chloromethyloxadiazole
The 5-position of the oxadiazole is chlorinated using phosphorus oxychloride, followed by reaction with ethylenediamine in dichloromethane. This step requires anhydrous conditions and a temperature of −10°C to minimize over-alkylation:
Reductive Amination
A ketone intermediate (e.g., 5-acetyloxadiazole) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This method offers superior control over stereochemistry but requires careful pH adjustment to 6.5–7.0.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in diethyl ether. Critical parameters include:
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous diethyl ether |
| HCl Concentration | 4–6 M in dioxane |
| Temperature | 0–5°C |
| Crystallization | Slow evaporation at 25°C |
This step achieves ≥98% purity, as confirmed by HPLC analysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
IR (KBr) :
Yield Optimization Strategies
Comparative studies reveal the following optimizations:
| Variable | Standard Protocol | Optimized Protocol | Yield Increase |
|---|---|---|---|
| Cyclocondensation Time | 8 hours | 10 hours | 12% |
| Reductive Amination pH | 6.5 | 6.8 | 8% |
| Crystallization Solvent | Ethanol | Ethanol/acetone | 15% |
Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields ≥85%.
Challenges and Mitigation
Oxadiazole Ring Isomerization
Under acidic conditions, the 1,2,4-oxadiazole may isomerize to the 1,3,4-derivative. Buffering the reaction medium with sodium acetate (pH 5.5–6.0) prevents this side reaction.
Amine Oxidation
The ethylamine group is susceptible to oxidation during storage. Adding 0.1% w/v ascorbic acid as a stabilizer extends shelf life to 24 months at −20°C.
Industrial-Scale Production Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 100 g | 50 kg |
| Reaction Vessel | Glass flask | Hastelloy reactor |
| Cooling Method | Ice bath | Jacketed chilling |
| Yield | 72% | 68% |
Continuous flow reactors improve throughput by 40% compared to batch processes, with residence times of 15 minutes for the cyclocondensation step.
| Chemical | OEL (ppm) |
|---|---|
| Ethylenediamine | 10 |
| Hydrogen chloride | 5 |
Closed-system processing and fume hoods maintain airborne concentrations below 20% of OELs.
Recent Advances (2023–2025)
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
